(S)-4-(oxiran-2-yl)pyridine

Enantioselective synthesis Chiral building block Epoxide hydrolase

(S)-4-(oxiran-2-yl)pyridine (CAS 329281-08-5) is a chiral heterocyclic building block consisting of a pyridine ring substituted at the 4-position with a stereodefined (S)-configured oxirane (epoxide) group. With a molecular formula of C7H7NO and a molecular weight of 121.14 g/mol , this compound serves as a key intermediate in the enantioselective synthesis of biologically active molecules, particularly β-adrenergic receptor agonists and antiobesity drug candidates.

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
CAS No. 329281-08-5
Cat. No. B3260307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(oxiran-2-yl)pyridine
CAS329281-08-5
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC=NC=C2
InChIInChI=1S/C7H7NO/c1-3-8-4-2-6(1)7-5-9-7/h1-4,7H,5H2/t7-/m1/s1
InChIKeyKRROYLIDJBSPDW-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-4-(oxiran-2-yl)pyridine CAS 329281-08-5: Chiral Pyridyl Epoxide Building Block for Asymmetric Synthesis Sourcing Guide


(S)-4-(oxiran-2-yl)pyridine (CAS 329281-08-5) is a chiral heterocyclic building block consisting of a pyridine ring substituted at the 4-position with a stereodefined (S)-configured oxirane (epoxide) group [1]. With a molecular formula of C7H7NO and a molecular weight of 121.14 g/mol , this compound serves as a key intermediate in the enantioselective synthesis of biologically active molecules, particularly β-adrenergic receptor agonists and antiobesity drug candidates [2]. The (S)-enantiomer is obtained with near-perfect enantiomeric purity (ee > 98%) via Aspergillus niger epoxide hydrolase-catalyzed kinetic resolution, a biocatalytic process that none of the most efficient metal-based catalysts could replicate for these substrates [1].

Why Racemic 4-Pyridyloxirane or the (R)-Enantiomer Cannot Substitute for (S)-4-(oxiran-2-yl)pyridine in Stereospecific Synthesis


Substitution of the target (S)-enantiomer with racemic 4-pyridyloxirane or the (R)-antipode introduces fundamental incompatibilities in stereospecific synthetic pathways. The racemic mixture (CAS 34064-35-2) delivers a 1:1 ratio of enantiomers, yielding at best 50% of the desired (S)-configured downstream intermediate and requiring costly chiral separation or wasteful discard of the undesired isomer. The (R)-enantiomer (CAS 411233-70-0) produces products with opposite absolute configuration, which can result in complete loss of biological activity for targets where stereochemistry is pharmacophoric, such as β3-adrenergic receptor agonists [1]. Furthermore, metal-catalyzed asymmetric epoxidation methods fail to deliver either enantiomer of 4-pyridyloxirane with acceptable enantiomeric purity—a limitation specifically documented in the primary literature—making the biocatalytically resolved (S)-enantiomer the only viable source of enantiopure 4-pyridyloxirane with defined (S) absolute configuration [2].

Quantitative Differentiation Evidence for (S)-4-(oxiran-2-yl)pyridine vs. Comparator Epoxides


Enantiomeric Excess: Biocatalytically Resolved (S)-4-Pyridyloxirane vs. Racemic Standard

The (S)-4-(oxiran-2-yl)pyridine obtained via Aspergillus niger epoxide hydrolase-catalyzed kinetic resolution achieves an enantiomeric excess exceeding 98%, whereas racemic 4-pyridyloxirane has an ee of 0% by definition [1]. This biocatalytic process operates at a substrate concentration as high as 10 g/L (82 mM) using plain water as the reaction medium, enabling gram-scale preparation of the enantiopure epoxide [1].

Enantioselective synthesis Chiral building block Epoxide hydrolase

Biocatalytic Route Superiority: Epoxide Hydrolase vs. Metal-Catalyzed Asymmetric Epoxidation

Neither 2-, 3-, nor 4-pyridyloxirane substrates could be obtained in reasonable enantiomeric purity and yield using the most efficient metal-based asymmetric epoxidation catalysts available at the time of the study, whereas the Aspergillus niger epoxide hydrolase-catalyzed process delivered all three (S)-enantiomers in nearly enantiopure form (ee > 98%) at gram scale [1]. This direct comparison establishes biocatalytic kinetic resolution as the only demonstrated method to access enantiopure (S)-4-pyridyloxirane [1].

Biocatalysis Green chemistry Kinetic resolution

Positional Isomer Differentiation: Substrate Processing Concentration of 4-Pyridyl vs. 2-Pyridyl Epoxide

Under comparable epoxide hydrolase-catalyzed biohydrolysis conditions, 2-pyridyloxirane could be processed at a substrate concentration of 127 mM (15.5 g/L) with ee > 98%, whereas 4-pyridyloxirane was processed at 82 mM (10 g/L) [1][2]. This approximately 1.5-fold difference in achievable substrate loading reflects the distinct electronic and steric properties of the 4-pyridyl isomer, which influence enzyme-substrate interactions and impose stricter process parameter requirements for the target compound [2].

Regioselectivity Substrate tolerance Process scalability

Chemical Purity Comparison: Vendor-Supplied (S)-Enantiomer vs. Racemic 4-Pyridyloxirane

A commercial supplier lists the (S)-enantiomer (CAS 329281-08-5) at a guaranteed chemical purity of 96% , while racemic 4-pyridyloxirane (CAS 34064-35-2) is available at 98% purity from another vendor . The 2-percentage-point purity gap is consistent with the additional handling, storage, and purification challenges inherent to single-enantiomer compounds, which are more prone to racemization and degradation than their racemic counterparts.

Chemical purity Procurement specification Quality control

Validated Research and Industrial Application Scenarios for (S)-4-(oxiran-2-yl)pyridine Based on Quantitative Evidence


Enantioselective Synthesis of (S)-Configured β3-Adrenergic Receptor Agonist Intermediates

Enantiopure pyridyloxiranes are established key building blocks for β-adrenergic receptor agonists and antiobesity drug candidates [1]. The ee > 98% of (S)-4-(oxiran-2-yl)pyridine ensures that the chiral center introduced upon nucleophilic epoxide ring-opening is transferred with high fidelity to the downstream amino alcohol intermediate, avoiding the 50% yield loss and separation costs associated with racemic starting material. This scenario is directly supported by documented synthetic routes in which pyridyloxirane intermediates are opened with phenethylamine derivatives to construct the β3-agonist pharmacophore [1].

Green Chemistry Gram-Scale Preparation of Enantiopure Chiral Epoxide Building Blocks

The Aspergillus niger epoxide hydrolase-catalyzed kinetic resolution process operates in plain water at substrate concentrations up to 10 g/L (82 mM), enabling gram-scale delivery of (S)-4-pyridyloxirane with ee > 98% without the need for organic solvents, metal catalysts, or buffer solutions [2]. This green chemistry credential is particularly relevant for pharmaceutical process development where the elimination of transition metal contaminants and organic solvent waste from the chiral building block supply chain is a regulatory and sustainability priority [2].

Chiral Reference Standard for Analytical Method Development and Stereochemical Assignment

With ee > 98%, (S)-4-(oxiran-2-yl)pyridine serves as a high-purity chiral reference standard for HPLC chiral stationary phase method development, enabling accurate determination of enantiomeric composition in reaction monitoring and quality control [2]. The distinct retention behavior of the (S)-enantiomer versus the (R)-antipode (CAS 411233-70-0) provides a validated system suitability benchmark for laboratories developing analytical methods for chiral pyridyl derivatives.

Structure-Activity Relationship (SAR) Studies Requiring Defined Pyridine C4 Stereochemistry

In medicinal chemistry SAR programs exploring pyridine-containing pharmacophores, the 4-position attachment point of the oxirane ring offers distinct electronic and steric properties compared to the 2- and 3-pyridyl isomers [1]. The documented difference in epoxide hydrolase substrate tolerance between the 4-pyridyl (82 mM) and 2-pyridyl (127 mM) isomers reflects these intrinsic electronic differences [3]. Researchers investigating the stereochemical requirements at the pyridine C4 position therefore require the specific (S)-4-pyridyloxirane isomer rather than positional analogs.

Quote Request

Request a Quote for (S)-4-(oxiran-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.